N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide
Description
This compound features a seven-membered benzo[b][1,4]oxazepine core with a 3,3-dimethyl-4-oxo moiety and a 2-(m-tolyloxy)acetamide side chain. The m-tolyloxy group (meta-methylphenoxy) contributes to lipophilicity, which may enhance membrane permeability.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-5-4-6-15(9-13)25-11-18(23)21-14-7-8-17-16(10-14)22-19(24)20(2,3)12-26-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECRXZCZDYDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the formation of the core oxazepine ring This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound may be investigated for its pharmacological properties, including its efficacy and safety profile in preclinical and clinical studies.
Industry: It can be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Functional Implications
- Metabolic Stability : The 3,3-dimethyl group in the target compound may reduce oxidative metabolism compared to unsubstituted analogs. This contrasts with oxadiazole-containing benzooxazins, where heterocycle stability dominates .
- Binding Interactions : The m-tolyloxy group’s lipophilicity may favor hydrophobic binding pockets, whereas pyridyl groups (as in ) enable polar interactions.
- Solubility: Thiazolidinone-based coumarin derivatives () may exhibit lower solubility due to extended aromatic systems, whereas the target compound’s dimethyl groups could balance lipophilicity and solubility.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
The compound belongs to the class of benzoxazepines and features a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 314.39 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core that contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For example, it has been associated with the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models. Its mechanism may involve modulating cytokine release and affecting immune cell activation.
- Antimicrobial Activity : Initial evaluations indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Study on Inflammatory Response : A study involving animal models demonstrated that treatment with the compound led to a significant reduction in markers of inflammation compared to control groups . Specifically, it was noted that systemic administration resulted in decreased levels of pro-inflammatory cytokines.
- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited inhibitory effects against Gram-positive bacteria with IC50 values indicating potent activity.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds within the benzoxazepine class:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Compound A | Structure A | Exhibits lower anti-inflammatory activity |
| Compound B | Structure B | Higher lipophilicity affecting bioavailability |
| N-(3,3-dimethyl-4-oxo...) | Current Compound | Potent RIPK1 inhibitor with dual anti-inflammatory and antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
